molecular formula C10H20N2O3S B2538202 tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide CAS No. 2177264-65-0

tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide

Cat. No.: B2538202
CAS No.: 2177264-65-0
M. Wt: 248.34
InChI Key: ANFFOJIDNCDHGM-UHFFFAOYSA-N
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Description

Tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide is a useful research compound. Its molecular formula is C10H20N2O3S and its molecular weight is 248.34. The purity is usually 95%.
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Scientific Research Applications

1. Asymmetric Synthesis of Isothiazolidine Derivatives

The imino ene reaction of enantiopure N-Sulfinylimino esters, such as tert-butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide, has been shown to be a pathway for the asymmetric synthesis of 1-oxo-1 λ4-isothiazolidine-3-carboxylates. This reaction results in a novel rearrangement providing these compounds as major products, which are then established by X-Ray crystallography and conversion into α-amino acids prepared independently via sulfinimine-mediated asymmetric Strecker synthesis (Davis et al., 2002).

2. Intermediate for Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines, which can be derived from compounds like this compound, serve as highly versatile intermediates for the asymmetric synthesis of amines. They are prepared in high yields and activate the imines for the addition of various nucleophiles, besides serving as a powerful chiral directing group. This methodology enables the efficient synthesis of a wide range of highly enantioenriched amines (Ellman, Owens & Tang, 2002).

3. Catalyst for Selective Oxidation Reactions

This compound, when used as a catalyst in the presence of copper(I) chloride, facilitates the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process converts these alcohols into the corresponding α,β-unsaturated carbonyl compounds efficiently without affecting non-allylic alcohols (Shen et al., 2012).

Properties

IUPAC Name

tert-butyl 1-imino-1-oxo-1,4-thiazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12-5-4-7-16(11,14)8-6-12/h11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFFOJIDNCDHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCS(=N)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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